molecular formula C8H4Cl2O3 B8590125 2,4-Dichloro-3-formylbenzoic acid

2,4-Dichloro-3-formylbenzoic acid

Cat. No.: B8590125
M. Wt: 219.02 g/mol
InChI Key: VYUHXPMAUNKWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-3-formylbenzoic acid is a substituted benzoic acid derivative featuring chlorine atoms at the 2- and 4-positions of the aromatic ring and a formyl group at the 3-position. Chlorinated benzoic acids are often explored for applications in medicinal chemistry and agrochemicals due to their stability and bioactivity .

Properties

Molecular Formula

C8H4Cl2O3

Molecular Weight

219.02 g/mol

IUPAC Name

2,4-dichloro-3-formylbenzoic acid

InChI

InChI=1S/C8H4Cl2O3/c9-6-2-1-4(8(12)13)7(10)5(6)3-11/h1-3H,(H,12,13)

InChI Key

VYUHXPMAUNKWGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The dichloro substitution in the target compound likely increases lipophilicity (predicted XLogP3 ~2.5) compared to mono-chloro/fluoro analogs (e.g., XLogP3 1.6 for 2-chloro-6-fluoro-3-formylbenzoic acid) .
  • Acidity: The electron-withdrawing chlorine atoms enhance carboxylic acid acidity relative to non-halogenated analogs like caffeic acid.
  • Synthetic Challenges : Chloro- and formyl-substituted benzoic acids often require careful optimization, as seen in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid using selective halogenation .

Functional Group Influence

  • Formyl Group : The 3-formyl moiety increases electrophilicity, enabling condensation reactions (e.g., hydrazone formation) for drug design, as seen in .
  • Chloro vs. Fluoro Substitution : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter steric effects and binding interactions. For example, 3,5-difluorobenzoic acid is a common reference standard due to its stability, whereas chloro analogs are more reactive .

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